molecular formula C18H16N2O3 B1372671 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide CAS No. 23342-49-6

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Cat. No. B1372671
CAS RN: 23342-49-6
M. Wt: 308.3 g/mol
InChI Key: MNUVMVRTQKRCTG-UHFFFAOYSA-N
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Description

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide (AAHN) is a heterocyclic compound of interest in the field of medicinal chemistry. It is a member of the amide family, and has recently been the focus of a number of scientific studies due to its potential applications in both pharmaceuticals and biochemistry.

Scientific Research Applications

  • Chiral Catalysis : A study by Huang et al. (2007) found that a compound similar to 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide is a key intermediate in the synthesis of chiral catalysts. These catalysts are used in addition reactions of dialkyl­zinc compounds with aldehydes, which are important in asymmetric synthesis.

  • Corrosion Inhibition : Singh et al. (2016) researched the corrosion inhibition efficiencies of naphthyridine derivatives, including a compound structurally similar to the one . They found high inhibition activities on mild steel in hydrochloric acid, indicating potential use in corrosion protection Singh et al., 2016.

  • DNA Interaction and Drug Candidacy : Kurt et al. (2020) synthesized and characterized a novel Schiff base ligand derived from 2,6-diaminopyridine and a compound structurally related to 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide. They found that these compounds showed DNA binding activity and potential as drug candidates Kurt et al., 2020.

  • Antibacterial and Anticancer Activity : The research by Figueredo et al. (2020) into derivatives of lapachol and nor-lapachol, which are structurally similar to 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide, demonstrated potential antibacterial and anticancer activities. This suggests that similar compounds could be used in developing new therapeutic agents Figueredo et al., 2020.

  • Fluorescent Sensing for Mercury Ions : Kanagaraj et al. (2014) developed a sensitive fluorescent “turn-off” sensor using a complex that includes a compound similar to 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide for detecting Hg2+ ions in aqueous solutions. This highlights its potential application in environmental monitoring Kanagaraj et al., 2014.

  • Radical-Scavenging Activity : Monteiro et al. (2019) synthesized and evaluated the radical-scavenging activity of polyphenolic amino acids, which included compounds structurally related to 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide. The study showed an increase in activity with the number of hydroxyl or catechol groups, indicating potential antioxidant applications Monteiro et al., 2019.

properties

IUPAC Name

4-amino-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-5-4-8-14(15)20-18(22)13-10-11-6-2-3-7-12(11)16(19)17(13)21/h2-10,21H,19H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVMVRTQKRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021902
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide

CAS RN

23342-49-6
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Brüschweiler, C Merlot - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
Azo dyes represent the by far most important class of textile dyes. Their biotransformation by various skin bacteria may release aromatic amines (AAs) which might be dermally …
Number of citations: 272 www.sciencedirect.com

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